molecular formula C20H24N2O3S B11512215 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B11512215
M. Wt: 372.5 g/mol
InChI Key: HWNGBUWPZAKYMT-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethylindole with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with apoptotic pathways and the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltryptamine: Another indole derivative with psychoactive properties.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Methoxy-N,N-dimethyltryptamine: A naturally occurring psychedelic compound.

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both indole and sulfonamide moieties. This combination imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C20H24N2O3S/c1-13-5-7-18-17(11-13)16(15(3)22-18)9-10-21-26(23,24)20-12-14(2)6-8-19(20)25-4/h5-8,11-12,21-22H,9-10H2,1-4H3

InChI Key

HWNGBUWPZAKYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)C)OC)C

Origin of Product

United States

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